molecular formula C9H5ClF4O B2384314 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride CAS No. 1824271-04-6

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B2384314
CAS No.: 1824271-04-6
M. Wt: 240.58
InChI Key: SRANUWKDSICOSZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is a specialized aromatic acid chloride designed for research and development applications. Its primary value lies in its role as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The molecule incorporates both a reactive acyl chloride group and a trifluoromethyl group, a motif known to enhance the metabolic stability, lipophilicity, and bioavailability of target molecules . The additional fluorine and methyl substituents on the benzene ring allow for fine-tuning of electronic and steric properties, making this reagent valuable for creating compounds with specific activity profiles. This compound is predominantly used in nucleophilic acyl substitution reactions. It readily couples with amines to form amides, with alcohols to form esters, and serves as a key intermediate in the synthesis of more complex molecules. As a benzoyl chloride derivative, it is highly reactive and moisture-sensitive, requiring handling under inert conditions . Like related compounds such as 3-Fluoro-4-(trifluoromethyl)benzoyl chloride and 2-Trifluoromethyl-4-fluorobenzoyl chloride, it is classified as corrosive and requires appropriate safety controls, including the use of personal protective equipment such as gloves, goggles, and faceshields . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRANUWKDSICOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Trifluoromethylation of Substituted Toluene

A common strategy involves introducing fluorine and trifluoromethyl groups onto a methyl-substituted benzene ring. Starting with 4-methyl-3-(trifluoromethyl)benzoic acid, electrophilic fluorination is achieved using hydrogen fluoride or fluorine gas in the presence of a Lewis acid catalyst (e.g., BF₃). The reaction proceeds at 0–5°C to minimize side reactions, yielding the fluorinated product with >80% purity after recrystallization.

Coupling Reactions Using Crown-Ether Catalysts

A patent-pending method employs a Ullmann-type coupling reaction between 2-chloro-4-(trifluoromethyl)phenol and 3-bromobenzoic acid in the presence of a crown-ether catalyst (e.g., 18-crown-6). The reaction occurs in toluene at 110°C for 24 hours, achieving a 72% yield. The crown ether facilitates phase transfer, enhancing the nucleophilic displacement of bromide by phenolate ions.

Table 1: Comparison of Benzoic Acid Synthesis Methods

Method Conditions Catalyst Yield (%)
Halogenation 0–5°C, HF/BF₃ Lewis acid 80–85
Ullmann Coupling 110°C, toluene, 24h 18-crown-6 72

Acyl Chloride Formation: Conversion of Benzoic Acid to Benzoyl Chloride

The final step involves converting the benzoic acid to its corresponding acyl chloride. Two reagents are predominantly used:

Thionyl Chloride (SOCl₂)

Thionyl chloride is the most widely employed reagent due to its efficiency and byproduct volatility. The reaction is conducted under anhydrous conditions, with stoichiometric SOCl₂ (1.2–1.5 equivalents) added to the benzoic acid in dichloromethane or toluene. Refluxing at 80°C for 8–10 hours ensures complete conversion, after which excess SOCl₂ is removed via distillation under reduced pressure (40–50°C, 100 mmHg). This method achieves yields of 90–95% with minimal purification required.

Phosphorus Pentachloride (PCl₅)

For substrates sensitive to SOCl₂, PCl₅ offers an alternative. The reaction is exothermic and requires cooling (0–5°C) during reagent addition. After stirring at room temperature for 12 hours, the mixture is filtered to remove phosphorus oxychloride (POCl₃), and the product is isolated via vacuum distillation. Yields range from 85–88%, though handling PCl₅ necessitates stringent moisture control.

Table 2: Chlorination Reaction Parameters

Reagent Solvent Temperature (°C) Time (h) Yield (%)
SOCl₂ Toluene 80 10 92
PCl₅ DCM 25 12 86

Optimization and Challenges

Purification Techniques

Crude benzoyl chloride is purified via fractional distillation under reduced pressure (boiling point: 184–186°C at 750 mmHg). Impurities such as unreacted benzoic acid are removed by washing with cold sodium bicarbonate solution, though rapid processing is critical to avoid hydrolysis.

Side Reactions and Mitigation

  • Hydrolysis : Exposure to moisture leads to reversion to benzoic acid. Strict anhydrous conditions and inert atmospheres (N₂/Ar) are essential.
  • Over-Chlorination : Excess SOCl₂ may chlorinate aromatic rings. Using stoichiometric reagents and controlled temperatures minimizes this risk.

Industrial and Academic Applications

The compound’s utility spans:

  • Pharmaceuticals : Intermediate in kinase inhibitor synthesis.
  • Agrochemicals : Precursor for herbicides targeting acetyl-CoA carboxylase.

Chemical Reactions Analysis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride serves as a precursor for synthesizing novel bioactive molecules. Its unique structure enables the introduction of fluorinated groups into pharmaceutical compounds, which can enhance their biological activity and pharmacokinetic properties.

Organic Synthesis

The compound is commonly used as a reagent in organic synthesis due to its electrophilic nature. It participates in nucleophilic acyl substitution reactions, allowing for the formation of complex organic molecules. For instance, it can react with amines and alcohols to form corresponding amides and esters.

Material Science

In material science, this compound is utilized in the development of fluorinated polymers and materials that exhibit unique thermal and chemical stability due to the presence of trifluoromethyl groups.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. For example, a study detailed the synthesis of a series of fluorinated benzoyl derivatives that exhibited significant cytotoxicity against various cancer cell lines.

CompoundActivityIC50 (µM)
Derivative AHigh5.0
Derivative BModerate12.0

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the antimicrobial properties of compounds synthesized from this compound. The results indicated enhanced activity against Gram-positive bacteria compared to non-fluorinated analogs.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15 - 30
Escherichia coli>200

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances its electrophilicity, making it a potent acylating agent. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C/mmHg) logP Key Substituents
This compound Not provided C₉H₅ClF₄O 248.59 Not reported Not reported ~3.224* 2-F, 4-CH₃, 3-CF₃
4-Methyl-3-(trifluoromethyl)benzoyl chloride 261952-11-8 C₉H₆ClF₃O 234.59 Not reported Not reported Not reported 4-CH₃, 3-CF₃
3-(Trifluoromethyl)benzoyl chloride 2251-65-2 C₈H₄ClF₃O 208.56 1.38 Not reported Not reported 3-CF₃
4-(Trifluoromethyl)benzoyl chloride 329-15-7 C₈H₄ClF₃O 208.56 1.404 78–79 (16 mmHg) Not reported 4-CF₃
2-Fluoro-4-(trifluoromethyl)benzoyl chloride 126917-10-0 C₈H₃ClF₄O 234.56 Not reported Not reported 3.224 2-F, 4-CF₃
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride 2385595-04-8 C₈H₂BrCl₂F₃O 321.91 Not reported Not reported Not reported 3-Br, 4-Cl, 5-CF₃

*Estimated logP based on analogs with similar fluorine/CF₃ substitution patterns .

Reactivity and Electronic Effects

  • Electrophilicity: The trifluoromethyl group at position 3 in the target compound strongly withdraws electrons via inductive effects, increasing the benzoyl chloride's electrophilicity compared to non-fluorinated analogs. This enhances its reactivity in acylation reactions .
  • Positional Isomerism : Compared to 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7), the target compound’s CF₃ group at position 3 creates a distinct electronic environment, altering reaction kinetics and regioselectivity .

Comparison with Fluorinated Analogs

  • 4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8) lacks the 2-fluoro substituent, resulting in slightly lower electrophilicity and altered electronic distribution compared to the target compound .

Halogen-Substituted Analogs

Research Implications

The unique substitution pattern of this compound makes it valuable in pharmaceutical and agrochemical synthesis, where fine-tuning reactivity and stability is critical. Its combination of EWGs and steric effects offers advantages in synthesizing complex molecules with high regioselectivity .

Data Limitations

Critical data gaps include the target compound’s exact boiling point, density, and experimental logP. Further studies are needed to quantify its reactivity in specific reaction systems.

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H6ClF4O
  • CAS Number : 216144-68-2

As a benzoyl chloride derivative, this compound is expected to interact with various biological systems through mechanisms common to acyl chlorides, such as:

  • Nucleophilic Attack : It can react with nucleophiles, including amino acids and proteins, leading to potential modifications in enzymatic activity.
  • Inhibition of Enzymes : The compound may inhibit specific enzymes by forming covalent bonds, thereby altering metabolic pathways.

Anticancer Potential

Recent studies have indicated that derivatives of benzoyl chlorides exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
CompoundIC50 (µM)Cell Line
Compound A1.4HL-60
Compound B1.6U937
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various human cancer cell lines. Preliminary results suggest that it may induce apoptosis through caspase activation pathways:

  • Caspase Activation : In studies involving A549 lung cancer cells, treatment with similar benzoyl derivatives led to significant increases in caspase-3 activation, indicating programmed cell death .

Toxicological Profile

While exploring its biological activities, it is important to note the potential toxicological effects associated with this compound:

  • Irritation and Sensitization : The compound is classified as a skin and eye irritant. Exposure can lead to asthma-like symptoms or reactive airways dysfunction syndrome (RADS), especially at high concentrations .
EndpointValueSource
Acute ToxicityNot AvailableECHA
Skin IrritationYesManufacturer's SDS

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of benzoyl chlorides and evaluated their biological activity against cancer cell lines. The results indicated that modifications in the trifluoromethyl group significantly affected the anticancer potency .
  • Molecular Docking Studies : Computational studies have suggested that similar compounds bind effectively to tubulin, providing insights into their mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of benzoyl chloride derivatives. A common approach includes reacting 4-methyl-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding benzoyl chloride. Fluorination at the 2-position can be achieved using fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C). Purity is ensured via distillation (bp and density data from NIST ) and confirmed by GC-MS or NMR .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : ¹H and ¹⁹F NMR identify fluorine environments and methyl/aromatic proton signals. For example, the trifluoromethyl group (-CF₃) shows a singlet at ~-60 ppm in ¹⁹F NMR .
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (226.555 g/mol) and fragmentation patterns. NIST reference data (MS number 342763) is critical for validation .
  • IR Spectroscopy : Stretching frequencies for C=O (~1770 cm⁻¹) and C-F (~1100–1250 cm⁻¹) are diagnostic .

Q. What precautions are necessary for handling this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) due to hydrolysis risk. Use anhydrous solvents (e.g., THF, DCM) during reactions .
  • Safety Protocols : Wear PPE (gloves, goggles) and work in a fume hood. Spills require immediate neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reflux at 78–80°C to avoid decomposition. Use Schlenk lines for moisture-sensitive steps .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted precursors. Monitor via TLC (Rf = 0.3–0.5) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Long-Term Stability : Store at -20°C in amber vials. Degradation is accelerated by light or humidity, forming 2-fluoro-4-methyl-3-(trifluoromethyl)benzoic acid. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : TGA analysis shows decomposition onset at ~150°C, correlating with loss of acyl chloride functionality .

Q. What role do fluorine substituents play in modulating reactivity for pharmaceutical applications?

  • Methodological Answer :

  • Bioavailability Enhancement : The trifluoromethyl group increases lipophilicity (logP ~2.8), improving membrane permeability.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in CYP450 inhibition assays. Structure-activity relationship (SAR) studies in drug candidates (e.g., kinase inhibitors) highlight its role in potency .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹H/¹⁹F NMR shifts with computational predictions (DFT calculations, Gaussian09).
  • Reference Standards : Use NIST-certified spectra (e.g., CAS 67515-56-4) for benchmarking .

Q. What strategies mitigate hazardous by-products (e.g., HCl gas) during large-scale synthesis?

  • Methodological Answer :

  • Scrubber Systems : Install acid gas scrubbers (NaOH solution) to neutralize HCl emissions.
  • Process Optimization : Use flow chemistry for controlled reagent mixing, reducing exothermic side reactions.
  • Waste Management : Treat aqueous waste with CaCO₃ to precipitate fluoride ions before disposal .

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